Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate
Description
Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 4, a trifluoromethyl (CF₃) group at position 2, and a methyl ester at position 3. The CF₃ group enhances lipophilicity and metabolic stability, while the phenyl group contributes to π-π stacking interactions, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
methyl 4-phenyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-18-10(17)9-8(7-5-3-2-4-6-7)16-11(19-9)12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNNEIRAZXIFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(O1)C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-phenyl-2-(trifluoromethyl)oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate exhibits significant potential as a pharmaceutical agent. Its structural characteristics enable it to interact with biological systems effectively.
Antimicrobial and Antifungal Activity
Recent studies have highlighted the compound's efficacy against various microbial strains. Research indicates that derivatives of oxazole compounds can demonstrate potent antifungal activities, particularly against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea.
| Compound | Target Organism | IC50 Value (mg/L) |
|---|---|---|
| 5f | S. sclerotiorum | 28.9 |
| 5g | C. fragariae | 54.8 |
These findings suggest that this compound could serve as a lead compound for developing new antifungal agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It is reported to possess analgesic and antipyretic properties, making it a candidate for treating conditions such as rheumatoid arthritis and multiple sclerosis . The introduction of the trifluoromethyl group enhances its therapeutic profile compared to other similar compounds.
Agrochemical Applications
This compound has shown promise in agricultural applications, particularly as a potential herbicide or fungicide due to its biological activity against plant pathogens.
Structure-Activity Relationship Studies
The structure of the compound allows for modifications that can enhance its efficacy as a fungicide. Research into structure-activity relationships (SAR) has identified specific modifications that improve bioactivity while minimizing phytotoxicity .
| Modification | Activity Improvement | Remarks |
|---|---|---|
| Trifluoromethyl group addition | Enhanced potency | Increased lipophilicity |
| Aromatic substitutions | Improved selectivity | Targeted action against specific fungi |
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of polymers and coatings.
Polymer Chemistry
Research indicates that incorporating the oxazole moiety into polymer matrices can enhance thermal stability and mechanical properties. The trifluoromethyl group contributes to improved chemical resistance and hydrophobicity, making these materials suitable for various industrial applications .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a study conducted by researchers at Roderic University, this compound was synthesized and evaluated for its antimicrobial properties against clinical strains of bacteria and fungi. The results demonstrated significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Agricultural Application Testing
A field trial was conducted to assess the effectiveness of the compound as a fungicide on crops susceptible to Botrytis cinerea. The results indicated a marked reduction in disease incidence compared to untreated controls, supporting further development of this compound in agrochemical formulations .
Mechanism of Action
The mechanism of action of Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs in Oxazole and Thiazole Families
Ethyl 2-Methyl-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1520255-28-0)
- Substituents : Methyl (position 2), CF₃ (position 4), ethyl ester (position 5).
- Key Differences : The methyl group at position 2 reduces steric bulk compared to the phenyl group in the target compound.
- Applications : Used as an intermediate in drug synthesis, particularly for antivirals and kinase inhibitors .
Ethyl 2-Amino-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 135026-17-4)
- Substituents: Amino (position 2), CF₃ (position 4), ethyl ester (position 5).
- Key Differences: The amino group enhances reactivity for further functionalization (e.g., amide coupling).
- Applications : Valued in medicinal chemistry for synthesizing bioactive molecules targeting enzymes and receptors .
Methyl 5-Methyl-2-Phenyloxazole-4-carboxylate (CAS 100063-41-0)
- Substituents : Phenyl (position 2), methyl (position 5), methyl ester (position 4).
- Key Differences : The oxazole ring substitution pattern differs, altering electronic properties.
- Applications : Explored in herbicidal and antifungal agents due to its planar aromatic structure .
Ethyl 4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)
- Substituents : Methyl (position 4), 4-(CF₃)phenyl (position 2), ethyl ester (position 5).
- Key Differences : Thiazole core (sulfur atom) vs. oxazole (oxygen atom), influencing aromaticity and electronic effects.
- Applications : Demonstrates herbicidal activity against broadleaf weeds, with the CF₃ group enhancing membrane permeability .
Table 1: Comparative Data for Selected Analogs
Key Observations :
Electronic Effects : The CF₃ group in all analogs acts as a strong electron-withdrawing group, stabilizing the oxazole/thiazole ring and enhancing resistance to metabolic degradation.
Biological Activity : Thiazole derivatives (e.g., CAS 175277-03-9) show stronger herbicidal activity than oxazoles, possibly due to sulfur’s polarizability and interaction with biological targets .
Biological Activity
Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit certain enzymes, which can lead to altered metabolic pathways in target cells.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, thereby exhibiting anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that oxazole derivatives could effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it has shown promising results in inducing apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at micromolar concentrations . The following table summarizes the cytotoxic activity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| U-937 | 12.34 | Inhibition of cell proliferation |
| A549 | 18.45 | Modulation of signaling pathways |
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive study evaluated various oxazole derivatives for their anticancer effects. This compound was found to be among the most potent compounds, exhibiting higher cytotoxicity than traditional chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : In another study focused on antimicrobial properties, this compound demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential for developing new antibiotics .
- In Vivo Studies : Animal model studies have shown that the compound can effectively reduce tumor size in xenograft models, suggesting its potential for further development as an anticancer agent .
Q & A
Basic Research Questions
What are the recommended synthetic routes for Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate, and how do reaction conditions influence yields?
Methodological Answer:
The synthesis of oxazole derivatives typically involves cyclization reactions. For analogous compounds (e.g., Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate), a common approach is the condensation of substituted aldehydes with α-amino ketones or esters, followed by dehydration using agents like p-toluenesulfonic acid in toluene or dichloromethane . The trifluoromethyl group may be introduced via trifluoromethylation reagents (e.g., CF₃I or Togni’s reagent) under palladium catalysis. Key variables affecting yields include:
- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may promote side reactions.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in oxazole ring formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
How is the crystal structure of this compound determined, and what software is validated for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used despite the availability of newer programs due to its robustness in handling small-molecule data and compatibility with high-resolution twinned crystals . Critical steps include:
- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (100 K) cooling to minimize thermal motion artifacts.
- Validation : Check for ADDSYM alerts in PLATON to detect missed symmetry elements and validate hydrogen bonding networks .
Advanced Research Questions
How can computational methods predict the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. The trifluoromethyl group’s strong electron-withdrawing nature lowers the LUMO energy of adjacent carbonyl groups, making the oxazole ring susceptible to nucleophilic attack at the 5-position. Key parameters:
- Fukui indices : Identify electrophilic sites; higher values correlate with reactivity.
- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments .
Experimental validation via LCMS (e.g., m/z 645 [M+H]⁺ as in EP 4 374 877 A2) confirms predicted intermediates .
How should contradictory crystallographic data (e.g., bond length disparities) be resolved during structure refinement?
Methodological Answer:
Contradictions often arise from disorder or thermal motion. Mitigation strategies:
Occupancy refinement : Model alternative conformers with PART instructions in SHELXL.
Restraints : Apply DFIX/SADI commands to bond lengths (e.g., C=O bonds ~1.21 Å) based on similar oxazole structures .
Validation tools : Use R1/wR2 convergence criteria (target < 5%) and check residual electron density maps for unmodeled solvent .
Example: A study on methyl 2-(4-chlorophenyl)-4-methyl-oxazole-5-carboxylate resolved disorder by refining two-part occupancies (65:35 ratio) .
What strategies optimize regioselectivity in derivatizing the oxazole ring for biological activity studies?
Methodological Answer:
Regioselectivity is controlled by steric and electronic factors:
- Electrophilic substitution : The 4-phenyl group directs electrophiles to the 2-position (meta to ester). Use directing groups (e.g., –NO₂) to block unwanted sites.
- Cross-coupling : Suzuki-Miyaura reactions at the 5-position require Pd(PPh₃)₄ and aryl boronic acids in THF/water (3:1) at 80°C .
Biological assays (e.g., antimicrobial testing) should follow OECD guidelines, with dose-response curves (IC₅₀) validated via triplicate trials .
How are interaction studies (e.g., protein binding) designed to account for the compound’s lipophilicity?
Methodological Answer:
The trifluoromethyl group enhances lipophilicity (logP ~2.8), necessitating:
- Solubility enhancers : Use DMSO stocks (<1% v/v) to avoid precipitation in aqueous buffers.
- SPR/Biacore : Immobilize target proteins (e.g., kinases) on CM5 chips and measure binding kinetics (ka/kd) at varying ionic strengths .
Contradictory binding affinities may arise from aggregation; validate via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
